molecular formula C6H4F4N2 B1446369 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine CAS No. 1260663-77-1

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1446369
CAS No.: 1260663-77-1
M. Wt: 180.1 g/mol
InChI Key: UXLQUFVYDUXVTJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. It interacts with various enzymes and proteins, often serving as a building block for more complex molecules. For instance, it is involved in the synthesis of RAF inhibitors used in cancer treatment . The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, thereby altering the cellular response to various stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often results in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting specific enzymes or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity or be excreted from the body . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor, a fluorinating agent, to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For example, the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at temperatures above 300°C using iron fluoride as a catalyst can produce various fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include tetra-n-butylammonium fluoride and dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored properties for specific applications .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLQUFVYDUXVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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